molecular formula C16H24ClNO5 B4044286 [2-(2-tert-butyl-4-chlorophenoxy)ethyl]dimethylamine oxalate

[2-(2-tert-butyl-4-chlorophenoxy)ethyl]dimethylamine oxalate

Cat. No.: B4044286
M. Wt: 345.8 g/mol
InChI Key: XSOWAAHXHRWQCS-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2-tert-butyl-2-[2-(4-chlorphenyl)ethyl]oxiran . It’s likely to have similar properties to other organic compounds with similar structures .


Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of 2-tert-butyl-2-[2-(4-chlorphenyl)ethyl]oxiran . The molecular formula of 2-tert-butyl-2-[2-(4-chlorphenyl)ethyl]oxiran is CHClO, with an average mass of 238.753 Da and a monoisotopic mass of 238.112442 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be similar to those of 2-tert-butyl-2-[2-(4-chlorphenyl)ethyl]oxiran . The molecular formula of 2-tert-butyl-2-[2-(4-chlorphenyl)ethyl]oxiran is CHClO, with an average mass of 238.753 Da and a monoisotopic mass of 238.112442 Da .

Scientific Research Applications

Sorption and Degradation in Soil and Water

Research into the sorption of phenoxy herbicides to soil, organic matter, and minerals elucidates the environmental fate of compounds like 2,4-D and its analogs, which share structural similarities with the subject compound. These studies highlight the relevance of soil organic matter and iron oxides as critical sorbents, suggesting similar compounds may undergo analogous interactions in environmental matrices (Werner et al., 2012).

Biodegradation and Environmental Transformation

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provide insights into the microbial degradation pathways of ether-containing compounds. This review identifies microorganisms capable of degrading ETBE aerobically, suggesting potential microbial pathways for the degradation of structurally related compounds (Thornton et al., 2020).

Antioxidant Capacity and Environmental Occurrence

Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been studied for their environmental occurrence, human exposure, and toxicity. These compounds, sharing functional groups with the compound of interest, have been detected in various environmental and human matrices, underscoring the need to understand similar compounds' environmental and health impacts (Liu & Mabury, 2020).

Potential Toxicity and Environmental Impact

The occurrence and toxicity of antimicrobial triclosan and its by-products in the environment review the behavior of chlorinated phenols in aquatic environments. Given the structural similarity to phenol-derived compounds, this highlights the potential for environmental persistence and toxicity of related compounds, necessitating careful consideration of their use and disposal (Bedoux et al., 2012).

Properties

IUPAC Name

2-(2-tert-butyl-4-chlorophenoxy)-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO.C2H2O4/c1-14(2,3)12-10-11(15)6-7-13(12)17-9-8-16(4)5;3-1(4)2(5)6/h6-7,10H,8-9H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOWAAHXHRWQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(2-tert-butyl-4-chlorophenoxy)ethyl]dimethylamine oxalate
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